RN486

描述

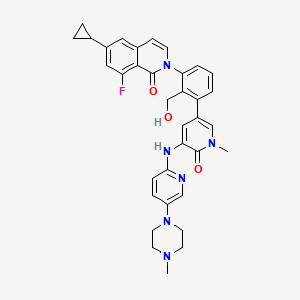

Structure

3D Structure

属性

IUPAC Name |

6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUJNJAKTLHBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677215 | |

| Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242156-23-5 | |

| Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RN486 in B-Cells: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN486 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling node in B-lymphocytes. This document provides a comprehensive technical overview of the mechanism of action of this compound in B-cells. It details the molecular interactions, downstream signaling consequences, and functional outcomes of BTK inhibition by this compound. Quantitative data from key experiments are presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Core Mechanism of Action: Irreversible Inhibition of BTK

This compound functions as a selective and potent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[2][3] The activation of B-cells, a process central to the adaptive immune response, is heavily reliant on the intricate signaling cascade initiated by the BCR.

Upon antigen binding, the BCR aggregates, leading to the activation of Src family kinases, which in turn phosphorylate and activate spleen tyrosine kinase (Syk).[3] Syk then phosphorylates and activates a host of downstream targets, including BTK.[3][4] Activated BTK is crucial for the subsequent activation of phospholipase C-gamma 2 (PLCγ2).[2][5] PLCγ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade ultimately leads to calcium mobilization, activation of protein kinase C (PKC), and the activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell proliferation, differentiation, and survival.[6]

This compound covalently binds to a cysteine residue (Cys481) within the ATP-binding site of BTK, leading to its irreversible inactivation.[6] This blockade of BTK's kinase activity prevents the phosphorylation of its downstream substrates, effectively halting the BCR signaling cascade.[2]

Caption: this compound inhibits the BCR signaling pathway by targeting BTK.

Quantitative Data on this compound Activity in B-Cells

The potency of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize key findings.

Table 1: In Vitro Potency of this compound

| Assay | System | IC50 Value (nM) |

| BTK Enzyme Activity | Purified recombinant BTK | 4.0[1] |

| B-Cell Activation (CD69 Expression) | Human whole blood | 21.0[1][7] |

| B-Cell Proliferation | Anti-IgM stimulated mouse splenocytes | ~50 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Fold Selectivity (vs. BTK) |

| BTK | 4.0 | 1 |

| Tec | 33 | 8.25 |

| Itk | >1000 | >250 |

| Src | >1000 | >250 |

| Syk | >1000 | >250 |

| Lyn | >1000 | >250 |

Detailed Experimental Protocols

BTK Enzymatic Assay

Objective: To determine the direct inhibitory activity of this compound on BTK kinase.

Methodology:

-

Recombinant human BTK is incubated with a peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added at varying concentrations to determine its effect on the rate of substrate phosphorylation.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

-

Data are plotted as percent inhibition versus log concentration of this compound, and the IC50 value is calculated using a non-linear regression model.

Caption: Workflow for a typical BTK enzymatic inhibition assay.

B-Cell Proliferation Assay

Objective: To assess the impact of this compound on B-cell proliferation following BCR stimulation.

Methodology:

-

Primary B-cells (e.g., isolated from human peripheral blood or mouse spleen) are cultured in 96-well plates.

-

Cells are pre-incubated with a range of this compound concentrations before stimulation.

-

B-cell proliferation is induced by cross-linking the BCR with an anti-IgM antibody.

-

After a defined incubation period (e.g., 72 hours), cell proliferation is measured. A common method is the incorporation of a radioactive tracer (e.g., [³H]-thymidine) or a colorimetric reagent (e.g., MTS).

-

The reduction in proliferation in the presence of this compound is used to calculate the IC50 value.

Caption: Experimental workflow for a B-cell proliferation assay.

Downstream Consequences of BTK Inhibition by this compound

The inhibition of BTK by this compound has several key functional consequences for B-cells:

-

Inhibition of B-cell Activation: this compound effectively blocks the upregulation of activation markers, such as CD69 and CD86, on the surface of B-cells following BCR stimulation.[1][2][7]

-

Suppression of B-cell Proliferation: By disrupting the signaling pathways that drive cell cycle progression, this compound potently inhibits the proliferation of B-cells.[6]

-

Reduced Cytokine Production: B-cell cytokine production, which is crucial for modulating the immune response, is diminished in the presence of this compound.

-

Impaired Antibody Production: The differentiation of B-cells into antibody-secreting plasma cells is dependent on BCR signaling. This compound has been shown to attenuate the production of antibodies in vivo.[2]

Conclusion

This compound is a highly specific and potent irreversible inhibitor of BTK that effectively abrogates B-cell receptor signaling. Its mechanism of action translates to a robust suppression of B-cell activation, proliferation, and effector functions. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, provides a solid foundation for its continued investigation and potential therapeutic application in B-cell mediated diseases. The provided experimental frameworks can serve as a valuable resource for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]

- 6. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

RN486: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN486 is a potent, selective, and orally active inhibitor of Bruton's tyrosine kinase (Btk), a critical signaling molecule in various immune cell pathways. This document provides an in-depth technical overview of this compound, covering its discovery, a putative synthesis pathway, its mechanism of action, and detailed protocols for key experimental assays. All quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams.

Discovery and Development

This compound, with the chemical name 6-cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one, was identified through a structure-based drug design program aimed at developing potent and selective Btk inhibitors for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The discovery was part of a broader effort to identify small-molecule disease-modifying drugs.[3] While preclinical studies demonstrated promising anti-inflammatory and bone-protective effects in rodent models of arthritis, information regarding the clinical trial status of this compound is not publicly available.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory potency and activity in various cell-based functional assays.

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | Value | Reference |

| IC50 (Btk) | 4.0 nM | [4] |

| Kd (Btk) | 0.31 nM | [4] |

Table 2: Functional Activity of this compound in Human Cell-Based Assays

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 | Reference |

| Mast Cell Degranulation | Mast Cells | Fcε Receptor Cross-linking | β-hexosaminidase Release | 2.9 nM | [3] |

| Cytokine Production | Monocytes | Fcγ Receptor Engagement | TNF-α Production | 7.0 nM | [3] |

| B Cell Activation | Whole Blood B Cells | B Cell Antigen Receptor | CD69 Expression | 21 nM | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase essential for signaling downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors. By binding to Btk, this compound blocks its kinase activity, thereby inhibiting the phosphorylation of downstream substrates and interrupting the signaling cascade that leads to cellular activation, proliferation, and survival.

Caption: Btk Signaling Pathway Inhibition by this compound.

Synthesis Pathway

The detailed, step-by-step synthesis of this compound is not fully available in the public domain. However, based on its chemical structure, a plausible synthetic route can be conceptualized involving the coupling of key intermediates. A generalized, hypothetical synthesis workflow is presented below.

Caption: Hypothetical Synthesis Pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the functional activity of this compound.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of degranulation, from activated mast cells.

Materials:

-

RBL-2H3 rat basophilic leukemia cells

-

Anti-DNP IgE

-

DNP-HSA (Dinitrophenyl-human serum albumin)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc)

-

Tyrode's buffer

-

Triton X-100

-

96-well plates

Protocol:

-

Seed RBL-2H3 cells in 96-well plates and sensitize overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Induce degranulation by adding DNP-HSA. Include a positive control (e.g., ionomycin) and a negative control (buffer only). For total lysate, add Triton X-100 to a separate set of wells.

-

After a 30-minute incubation at 37°C, centrifuge the plate and collect the supernatants.

-

Transfer the supernatants to a new 96-well plate and add the PNP-GlcNAc substrate solution.

-

Incubate for 1-2 hours at 37°C.

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate/bicarbonate buffer).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release relative to the total lysate control and determine the IC50 of this compound.

Caption: Mast Cell Degranulation Assay Workflow.

Monocyte TNF-α Production Assay (ELISA)

This assay quantifies the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) from stimulated human monocytes.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

-

Fcγ receptor agonist (e.g., aggregated IgG)

-

Human TNF-α ELISA kit

-

Cell culture medium

-

96-well plates

Protocol:

-

Isolate PBMCs from healthy donor blood and seed them in 96-well plates.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Stimulate the cells with an Fcγ receptor agonist to induce TNF-α production.

-

Incubate for 18-24 hours at 37°C.

-

Centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[5][6][7]

-

Generate a standard curve and determine the concentration of TNF-α in each sample.

-

Calculate the percentage of inhibition of TNF-α production and determine the IC50 of this compound.

Caption: Monocyte TNF-α Production Assay Workflow.

B Cell Activation Assay (CD69 Expression by Flow Cytometry)

This assay assesses the ability of this compound to inhibit the upregulation of the early activation marker CD69 on B cells following B-cell receptor (BCR) stimulation.

Materials:

-

Human whole blood or isolated PBMCs

-

Anti-IgM or anti-IgD antibody (for BCR stimulation)

-

Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69

-

Red blood cell lysis buffer (if using whole blood)

-

FACS buffer (PBS with BSA and sodium azide)

-

Flow cytometer

Protocol:

-

Aliquot whole blood or PBMCs into tubes.

-

Add various concentrations of this compound or vehicle control and incubate for 1 hour at 37°C.

-

Stimulate the cells with an anti-IgM or anti-IgD antibody to cross-link the BCR.

-

Incubate for 18-24 hours at 37°C.

-

If using whole blood, lyse the red blood cells using a lysis buffer and wash the remaining leukocytes.

-

Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.

-

Wash the cells with FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Gate on the CD19-positive B cell population and quantify the percentage of CD69-positive cells.

-

Determine the IC50 of this compound for the inhibition of CD69 expression.

Caption: B Cell Activation Assay Workflow.

Conclusion

This compound is a well-characterized, potent, and selective Btk inhibitor with demonstrated efficacy in preclinical models of autoimmune disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of Btk inhibition. While its clinical development status is unclear, the information available on this compound contributes valuable insights into the therapeutic potential of targeting the Btk signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Based Drug Design of this compound, a Potent and Selective Brutonâs Tyrosine Kinase (BTK) Inhibitor, for the Treatment of Rheumatoid Arthritis [figshare.com]

- 3. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. stemcell.com [stemcell.com]

- 7. cohesionbio.com [cohesionbio.com]

An In-depth Technical Guide to RN486: A Potent and Selective BTK Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of RN486, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this preclinical drug candidate.

Chemical Structure and Properties

This compound, with the chemical formula C₃₅H₃₅FN₆O₃, is a selective and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Its structure-based design involved the introduction of a benzyl alcohol group and a fluorine substitution, which significantly increased its activity.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₃₅H₃₅FN₆O₃ | [1] |

| Molecular Weight | 606.69 g/mol | [1] |

| Purity | 99.38% | [1] |

| Appearance | Solid | [1] |

| CAS Number | 1242156-23-5 | [4] |

Mechanism of Action and Biological Activity

This compound is a potent, selective, and orally active inhibitor of BTK, binding competitively to the enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a vital role in B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively abrogates these processes.

The inhibitory activity of this compound has been quantified in various assays:

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (BTK enzyme) | 4.0 nM | In vitro | [1] |

| Kd (BTK enzyme) | 0.31 nM | In vitro | [5] |

| IC₅₀ (Mast cell degranulation) | 2.9 nM | Human mast cells | [5][6] |

| IC₅₀ (TNFα production) | 7.0 nM | Human monocytes | [5][6] |

| IC₅₀ (CD69 expression) | 21.0 nM | Human B-cells in whole blood | [5][6] |

Beyond its primary target, this compound has also been shown to overcome multidrug resistance in cancer cells by interacting with ABCB1 and ABCG2 transporters.[7][8] It can stimulate the ATPase activity of ABCB1 at higher concentrations and exhibits a strong binding affinity for the ABCG2 transporter.[7][8]

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the Bruton's tyrosine kinase (BTK) signaling pathway. Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. This compound competitively binds to BTK, preventing its activation and interrupting this critical signaling cascade.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its ability to reverse multidrug resistance.

-

Cell Seeding: Seed 5 x 10³ cells per well in 160 µL of medium in a 96-well plate and incubate overnight.

-

Cytotoxicity Experiment: Add diluted concentrations of this compound to different wells.

-

Reversal Experiment: Add various concentrations of this compound two hours prior to the addition of traditional chemotherapeutic drugs.

-

Incubation: Incubate the plates for 68 hours.

-

MTT Addition: Add 20 µL of MTT solution (4 mg/mL) to each well and incubate for 4 hours.

-

Data Analysis: Measure the absorbance to determine cell viability and calculate IC₅₀ values.[7]

ATPase Assay

This assay evaluates the effect of this compound on the ATPase activity of ABCB1.

-

Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing ABCB1.

-

Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, assay buffer, and varying concentrations of this compound (0-40 µM).

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the mixture at 37°C.

-

Measure Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate released to determine ATPase activity.

-

Data Analysis: Plot the ATPase activity against the concentration of this compound to determine the effect of the compound.[7]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in overcoming multidrug resistance.

Therapeutic Potential

This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases.[7] In rodent models of rheumatoid arthritis, it has shown robust anti-inflammatory and bone-protective effects.[5][6] Furthermore, this compound has been shown to attenuate systemic lupus erythematosus (SLE) in mouse models by inhibiting B-cell activation and reducing the production of autoantibodies.[7] These findings suggest that this compound could be a promising therapeutic agent for the treatment of rheumatoid arthritis and other autoimmune disorders.[5]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Based Drug Design of this compound, a Potent and Selective Brutonâs Tyrosine Kinase (BTK) Inhibitor, for the Treatment of Rheumatoid Arthritis [figshare.com]

- 4. This compound | 1242156-23-5 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

RN486: A Deep Dive into a Selective, Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key mediator of B-cell receptor (BCR) signaling, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. RN486 is a potent and selective, reversible inhibitor of BTK. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a non-covalent inhibitor of BTK, distinguishing it from first-generation irreversible inhibitors that form a covalent bond with a cysteine residue (C481) in the active site of BTK. By reversibly binding to the ATP-binding pocket of BTK, this compound effectively blocks its kinase activity and downstream signaling. This reversible mechanism may offer advantages in terms of safety and the potential to overcome resistance mechanisms associated with mutations at the C481 residue.

Data Presentation

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type |

| BTK IC50 | 4.0 nM | Enzymatic Assay |

| BTK Kd | 0.31 nM | FRET Binding Assay |

Table 1: Biochemical Activity of this compound against BTK.

| Cell-Based Assay | Cell Type | Stimulus | Readout | IC50 |

| Mast Cell Degranulation | Human Mast Cells | Fcε Receptor Cross-linking | Degranulation | 2.9 nM[1] |

| TNFα Production | Human Monocytes | Fcγ Receptor Engagement | TNFα Secretion | 7.0 nM[1] |

| B-Cell Activation | Human Whole Blood | B-Cell Receptor (BCR) | CD69 Expression | 21.0 nM[1] |

Table 2: Cellular Activity of this compound in Immune Cells.[1]

In Vivo Efficacy of this compound in Rodent Models

This compound has demonstrated significant efficacy in preclinical models of autoimmune diseases.

| Animal Model | Species | Dosing | Key Findings |

| Adjuvant-Induced Arthritis (AIA) | Rat | 1-30 mg/kg, oral | Reduced paw swelling and inflammatory markers.[2] |

| Systemic Lupus Erythematosus (SLE) | NZB/NZW F1 Mouse | 30 mg/kg in chow | Markedly reduced secretion of IgG anti-dsDNA antibodies.[2] |

Table 3: Summary of this compound In Vivo Efficacy.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by this compound.

Experimental Workflow: B-Cell Activation Assay

The following diagram outlines the workflow for assessing the inhibitory effect of this compound on B-cell activation by measuring CD69 expression.

Selectivity Profile of this compound

The following diagram illustrates the selective nature of this compound, highlighting its potent inhibition of BTK with minimal off-target effects on other kinases.

Experimental Protocols

BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against purified BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Prepare a master mix containing the BTK enzyme and substrate in kinase assay buffer. Add 10 µL of this master mix to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for BTK.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

B-Cell Activation Assay (CD69 Expression)

This protocol describes the measurement of B-cell activation in human whole blood by flow cytometry.[3]

Materials:

-

Heparinized human whole blood

-

This compound dissolved in DMSO

-

BCR agonist (e.g., F(ab')₂ fragment of anti-human IgM)

-

RPMI 1640 medium

-

Fluorescently-labeled monoclonal antibodies: anti-CD19 (B-cell marker) and anti-CD69 (activation marker)

-

RBC Lysis Buffer

-

FACS tubes

-

Flow cytometer

Procedure:

-

Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add 100 µL of the diluted blood to FACS tubes.

-

Add serial dilutions of this compound or vehicle control to the tubes and incubate at 37°C in a 5% CO₂ incubator for 1 hour.

-

Add the BCR agonist to the appropriate tubes to stimulate B-cell activation. Include an unstimulated control.

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Add the anti-CD19 and anti-CD69 antibodies to each tube and incubate for 20-30 minutes at 4°C in the dark.

-

Add RBC Lysis Buffer according to the manufacturer's instructions and incubate to lyse red blood cells.

-

Centrifuge the tubes to pellet the white blood cells and wash with an appropriate buffer (e.g., PBS with 2% FBS).

-

Resuspend the cell pellets in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD19-positive B-cell population and quantifying the percentage of CD69-positive cells or the mean fluorescence intensity of CD69.

-

Calculate the IC50 value of this compound based on the inhibition of CD69 expression.

Conclusion

This compound is a potent, selective, and reversible inhibitor of BTK with demonstrated activity in both biochemical and cellular assays, as well as in preclinical models of autoimmune disease. Its reversible mechanism of action may offer a differentiated profile compared to covalent BTK inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on the characterization and advancement of novel BTK inhibitors.

References

- 1. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymph… [ouci.dntb.gov.ua]

The Evolving Target Validation of RN486/Peficitinib in Autoimmune Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation journey of RN486, later known as peficitinib (ASP015K), in the context of autoimmune diseases, with a primary focus on rheumatoid arthritis. The narrative traces the evolution of its perceived primary target from Bruton's tyrosine kinase (Btk) to the Janus kinase (JAK) family, supported by preclinical and clinical data.

Executive Summary

Initially investigated as a highly selective Bruton's tyrosine kinase (Btk) inhibitor, this compound showed promising preclinical efficacy in rodent models of arthritis. Btk, a crucial mediator of B-cell receptor signaling, was a rational target for autoimmune diseases. However, further development and clinical investigation of the compound, renamed peficitinib (ASP015K), revealed its potent activity as a pan-Janus kinase (JAK) inhibitor. This guide details the preclinical data supporting Btk inhibition, the subsequent clinical findings that established its JAK inhibitory profile, and the overall target validation story for this compound in the treatment of rheumatoid arthritis.

Preclinical Target Validation: this compound as a Btk Inhibitor

This compound was first characterized as a potent and selective inhibitor of Btk. Btk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B-cells, mast cells, and monocytes. Its inhibition was shown to disrupt multiple downstream cellular processes involved in the inflammatory cascade.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of Btk in enzymatic and cell-based assays. The compound also showed functional activity in various immune cells, highlighting its potential to modulate autoimmune responses.

| Assay Type | Target/Cell Type | Metric | Value |

| Enzymatic Assay | Btk kinase activity | IC50 | 4.0 nM |

| Time-Resolved FRET-based Competitive Binding | Btk enzyme | IC50 | 0.3 nM |

| Cell-based Assay | Mast Cells (Fcε receptor cross-linking-induced degranulation) | IC50 | 2.9 nM |

| Cell-based Assay | Monocytes (Fcγ receptor engagement-mediated TNFα production) | IC50 | 7.0 nM |

| Cell-based Assay | B-cells in whole blood (BCR-induced CD69 expression) | IC50 | 21.0 nM |

Preclinical Efficacy in Autoimmune Models

The therapeutic potential of this compound was evaluated in rodent models of rheumatoid arthritis, where it demonstrated robust anti-inflammatory and bone-protective effects.

A common preclinical model for rheumatoid arthritis is the collagen-induced arthritis (CIA) model in mice.

-

Induction: DBA/1 mice are immunized with an emulsion of chicken type II collagen (CII) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of CII in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days later.

-

Treatment: this compound is administered orally, once daily, starting from the day of the booster immunization (preventative regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).

-

Assessment: The severity of arthritis is evaluated using a visual scoring system for each paw based on swelling and redness. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, pannus formation, cartilage damage, and bone resorption.

In the mouse CIA model, this compound produced significant anti-inflammatory and bone-protective effects. In the rat adjuvant-induced arthritis (AIA) model, this compound inhibited both joint and systemic inflammation, reducing paw swelling and levels of inflammatory markers in the blood.

Btk Signaling Pathway and the Hypothesized Mechanism of Action of this compound

The initial hypothesis for this compound's mechanism of action centered on its inhibition of the Btk signaling pathway in B-cells and other immune cells.

Clinical Development and Target Re-evaluation: Peficitinib (ASP015K) as a JAK Inhibitor

During clinical development, the compound, now referred to as peficitinib (ASP015K), was characterized as a potent pan-Janus kinase (JAK) inhibitor. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of signaling pathways for numerous cytokines that are central to the pathogenesis of rheumatoid arthritis.

In Vitro JAK Inhibitory Activity

Peficitinib was found to inhibit the activity of all four JAK family members with similar potency.

| Target | Metric | Value |

| JAK1 | IC50 | 3.9 nM |

| JAK2 | IC50 | 5.0 nM |

| JAK3 | IC50 | 0.71 nM |

| Tyk2 | IC50 | 4.8 nM |

Clinical Efficacy in Rheumatoid Arthritis

Phase IIb and Phase III clinical trials demonstrated the efficacy and safety of peficitinib in patients with moderate to severe rheumatoid arthritis who had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs), including methotrexate.[1][2]

-

Design: A randomized, double-blind, placebo-controlled study in patients with an inadequate response to conventional DMARDs.[2]

-

Treatment Arms: Peficitinib (100 mg or 150 mg once daily), placebo, or open-label etanercept.[2]

-

Primary Endpoint: American College of Rheumatology 20% improvement (ACR20) response rate at week 12.[2]

| Endpoint (Week 12) | Placebo | Peficitinib 100 mg | Peficitinib 150 mg |

| ACR20 Response Rate | 30.7% | 57.7% | 74.5% |

| ACR50 Response Rate | - | Higher than placebo | Higher than placebo |

| ACR70 Response Rate | - | Higher than placebo | Higher than placebo |

P-values for both peficitinib doses versus placebo were <0.001 for the ACR20 response rate.[2]

Safety Profile in Clinical Trials

The most common treatment-emergent adverse events (TEAEs) reported in clinical trials of peficitinib were nasopharyngitis and herpes zoster.[3] Serious infections were also observed.[3]

JAK-STAT Signaling Pathway and the Mechanism of Action of Peficitinib

The established mechanism of action for peficitinib in rheumatoid arthritis is the inhibition of the JAK-STAT signaling pathway, which is activated by various pro-inflammatory cytokines.

Experimental Workflow for Target Validation

The target validation process for a compound like this compound/peficitinib involves a multi-step approach from initial screening to clinical confirmation.

Conclusion

The story of this compound/peficitinib is a compelling case study in drug development and target validation. While initially promising as a selective Btk inhibitor for autoimmune diseases, further investigation revealed its potent pan-JAK inhibitory activity, which became the validated mechanism of action in successful clinical trials for rheumatoid arthritis. This evolution underscores the importance of comprehensive characterization of a compound's pharmacological profile throughout its development pipeline. The clinical success of peficitinib ultimately validates the targeting of the JAK-STAT pathway as an effective therapeutic strategy for rheumatoid arthritis.

References

- 1. Efficacy and safety of the oral Janus kinase inhibitor peficitinib (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]

- 2. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of RN486: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream molecular and cellular effects of RN486, a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK). This document provides a comprehensive overview of its mechanism of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Introduction to this compound

This compound is a reversible and selective inhibitor of Bruton's Tyrosine Kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][2] Beyond its role in B-cell signaling, recent research has unveiled a secondary, off-target effect of this compound in the reversal of multidrug resistance (MDR) in cancer cells.[3] This guide will delve into both of these primary downstream effects.

Downstream Effect 1: Inhibition of B-Cell Receptor (BCR) Signaling

This compound executes its primary therapeutic effect by attenuating the signaling cascade downstream of the B-cell receptor. Upon antigen binding, the BCR initiates a signaling cascade that is heavily reliant on the kinase activity of BTK. This compound, by inhibiting BTK, effectively dampens this entire pathway.

Quantitative Data: Inhibition of BCR Signaling Components

The inhibitory effects of this compound on various components of the BCR signaling pathway have been quantified across multiple studies. The following tables summarize these key findings.

| Target/Process | IC50 Value | Cell Type/System | Reference |

| BTK Enzymatic Activity | 4.0 nM | Enzymatic Assay | [4] |

| BTK Binding (Kd) | 0.31 nM | Competitive Binding Assay | [1] |

| PLCγ2 Phosphorylation | ~10 nM (IC50) | Human Platelets | [5] |

| Anti-IgM-mediated Calcium Flux | 21 nM | Ramos B-cells | [6] |

| CD69 Expression | 21 nM | B-cells in whole blood | [1] |

| FcεR-mediated Degranulation | 2.9 nM | Mast Cells | [1] |

| FcγR-mediated TNFα Production | 7.0 nM | Monocytes | [1] |

Table 1: Summary of IC50 values for this compound in the inhibition of BCR and other immune cell signaling pathways.

Signaling Pathway Diagram

The following diagram illustrates the canonical BCR signaling pathway and the point of intervention by this compound.

Downstream Effect 2: Reversal of Multidrug Resistance (MDR)

An important, off-target effect of this compound is its ability to counteract multidrug resistance in cancer cells. This phenomenon is primarily mediated by its interaction with ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which are responsible for effluxing chemotherapeutic drugs from cancer cells.

Quantitative Data: Reversal of MDR

This compound has been shown to re-sensitize MDR cancer cells to various chemotherapeutic agents. The tables below present the fold reversal of resistance, calculated from the IC50 values of the anticancer drugs in the absence and presence of this compound.

ABCB1-Mediated MDR Reversal

| Cell Line | Chemotherapeutic Agent | This compound Conc. (µM) | Fold Reversal | Reference |

| KB-C2 | Paclitaxel | 1 | 13.5 | [7] |

| KB-C2 | Paclitaxel | 3 | 29.8 | [7] |

| KB-C2 | Doxorubicin | 1 | 10.2 | [7] |

| KB-C2 | Doxorubicin | 3 | 21.4 | [7] |

| HEK293/ABCB1 | Paclitaxel | 1 | 15.7 | [7] |

| HEK293/ABCB1 | Paclitaxel | 3 | 35.1 | [7] |

Table 2: Reversal of ABCB1-mediated multidrug resistance by this compound.

ABCG2-Mediated MDR Reversal

| Cell Line | Chemotherapeutic Agent | This compound Conc. (µM) | Fold Reversal | Reference |

| NCI-H460/MX20 | Mitoxantrone | 1 | 8.3 | [3] |

| NCI-H460/MX20 | Mitoxantrone | 3 | 21.2 | [3] |

| S1-M1-80 | Mitoxantrone | 1 | 9.7 | [3] |

| S1-M1-80 | Mitoxantrone | 3 | 25.4 | [3] |

| NCI-H460/MX20 | Topotecan | 1 | 7.9 | [3] |

| NCI-H460/MX20 | Topotecan | 3 | 19.5 | [3] |

Table 3: Reversal of ABCG2-mediated multidrug resistance by this compound.

Mechanism of MDR Reversal

This compound reverses MDR through a multi-faceted mechanism:

-

Inhibition of Efflux Function: this compound directly inhibits the pumping action of ABC transporters, leading to increased intracellular accumulation of chemotherapeutic drugs.[3][7]

-

Downregulation of Transporter Expression (ABCG2): In the case of ABCG2, this compound has been shown to decrease the total protein expression of the transporter.[3]

-

Modulation of ATPase Activity: this compound inhibits the ATPase activity of ABCG2 with an EC50 of 12 µM.[3] Conversely, at higher concentrations, it can stimulate the ATPase activity of ABCB1, with a maximal stimulation of 1.54-fold.[2]

MDR Reversal Workflow Diagram

The following diagram illustrates the experimental workflow to determine the MDR reversal activity of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blot for Phosphorylated BTK and PLCγ2

Objective: To quantify the dose-dependent inhibition of BTK and PLCγ2 phosphorylation by this compound.

Materials:

-

B-cell lines (e.g., Ramos)

-

Anti-IgM antibody

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Seed B-cells and starve overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate cells with anti-IgM for 5-10 minutes.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signal using a chemiluminescence substrate and imaging system.

-

Quantify band intensities using densitometry software.

Intracellular Calcium Flux Assay

Objective: To measure the inhibition of BCR-induced calcium mobilization by this compound.

Materials:

-

B-cell lines (e.g., Ramos)

-

Fluo-4 AM or Indo-1 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid (optional)

-

Anti-IgM antibody

-

This compound

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Harvest and wash B-cells.

-

Load cells with Fluo-4 AM (e.g., 1-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash cells to remove excess dye.

-

Resuspend cells in a suitable buffer.

-

Pre-treat cells with varying concentrations of this compound.

-

Acquire baseline fluorescence on a flow cytometer or plate reader.

-

Add anti-IgM to stimulate the cells and continue acquiring data to measure the calcium flux.

-

Analyze the data to determine the extent of inhibition by this compound.

MTT Assay for MDR Reversal

Objective: To determine the effect of this compound on the cytotoxicity of chemotherapeutic drugs in MDR cancer cells.

Materials:

-

MDR and parental cancer cell lines

-

Chemotherapeutic agents (e.g., Paclitaxel, Doxorubicin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the chemotherapeutic agent, with or without a fixed concentration of this compound.

-

Incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 values and the fold reversal of resistance.

ATPase Activity Assay

Objective: To measure the effect of this compound on the ATPase activity of ABC transporters.

Materials:

-

Membrane vesicles from cells overexpressing the ABC transporter (e.g., ABCB1 or ABCG2)

-

This compound

-

ATP

-

Assay buffer containing MgCl2

-

Phosphate detection reagent (e.g., malachite green-based)

-

96-well plates

-

Plate reader

Protocol:

-

Incubate the membrane vesicles with varying concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

-

Determine the concentration of this compound that either stimulates or inhibits the ATPase activity.

Conclusion

This compound demonstrates significant and distinct downstream effects on two critical cellular processes. Its primary, on-target effect is the potent inhibition of the BCR signaling pathway, making it a promising therapeutic agent for B-cell malignancies and autoimmune disorders. Additionally, its ability to reverse multidrug resistance by targeting ABC transporters presents an exciting avenue for combination cancer chemotherapy. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]

Off-Target Kinase Profile of RN486: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target kinase profile of RN486, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is compiled from publicly available scientific literature and product specifications.

Introduction to this compound

This compound is a reversible, orally active small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition has therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BTK.

On-Target and Off-Target Kinase Activity

This compound is a highly potent inhibitor of BTK with a reported IC50 of 4.0 nM and a dissociation constant (Kd) of 0.31 nM.[1][2] While described as a selective inhibitor, detailed profiling has revealed activity against a limited number of other kinases, primarily within the Tec family of kinases.

Quantitative Kinase Inhibition Data

| Target Kinase | Assay Type | Inhibition Value | Reference |

| BTK | Enzymatic Assay | IC50 = 4.0 nM | [1][2] |

| Competitive Binding Assay | Kd = 0.31 nM | [1][2] | |

| Slk | Not Specified | IC50 = 43 nM | |

| Tec | Not Specified | IC50 = 64 nM |

Broad Kinase Panel Screening

This compound has been evaluated for its selectivity against a broad panel of 369 kinases using the KINOMEscan™ platform. The results of this screening indicated that this compound is a highly selective inhibitor of BTK. However, the complete quantitative data from this comprehensive screen is not publicly available. The known off-target activities are summarized in the table above.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's kinase profile.

BTK Enzymatic Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of BTK enzymatic activity.

Methodology: A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP at a concentration near the Km for BTK

-

Suitable substrate (e.g., a poly(Glu, Tyr) peptide)

-

This compound serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Microplate luminometer

-

-

Procedure:

-

A kinase reaction is set up in a multi-well plate containing the kinase buffer, BTK enzyme, and substrate.

-

Serial dilutions of this compound (or vehicle control, DMSO) are added to the wells.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert the ADP generated into a luminescent signal.

-

Luminescence is measured using a microplate luminometer.

-

The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

BTK Competitive Binding Assay (Kd Determination)

Objective: To determine the dissociation constant (Kd) of this compound for BTK.

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a common method.

-

Materials:

-

Recombinant human BTK enzyme (often tagged, e.g., with GST or His)

-

A fluorescently labeled probe known to bind to the BTK active site (e.g., a labeled ATP-competitive inhibitor)

-

A lanthanide-labeled antibody that specifically binds the enzyme tag (e.g., anti-GST-Europium)

-

This compound serially diluted in DMSO

-

Assay buffer

-

TR-FRET compatible microplate reader

-

-

Procedure:

-

The tagged BTK enzyme is incubated with the lanthanide-labeled antibody.

-

Serial dilutions of this compound (or vehicle control) are added to the wells of a microplate.

-

The fluorescently labeled probe is added to all wells.

-

The BTK-antibody complex is added to initiate the binding reaction.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The TR-FRET signal is measured. When the fluorescent probe is bound to the BTK-antibody complex, FRET occurs between the lanthanide and the fluorescent label.

-

Unlabeled this compound competes with the fluorescent probe for binding to BTK, leading to a decrease in the FRET signal.

-

The Kd is determined by analyzing the competition binding curve.

-

KINOMEscan™ Profiling

Objective: To assess the selectivity of this compound across a broad range of human kinases.

Methodology: The KINOMEscan™ platform is a proprietary competition binding assay.

-

General Principle:

-

The kinase of interest is tagged and immobilized on a solid support.

-

This compound is added at a fixed concentration (e.g., 1 µM) to the kinase-bound support.

-

A broad-spectrum, immobilized kinase inhibitor is added as a competitor.

-

The amount of the test kinase that remains bound to the solid support is quantified. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor, resulting in a lower amount of kinase captured on the support.

-

The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.

Caption: A generalized workflow for kinase inhibitor profiling, from initial screening to off-target identification.

References

RN486: A Technical Guide for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RN486, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor, for its application in rheumatoid arthritis (RA) research. This document details the mechanism of action, preclinical efficacy, and available clinical trial data, presenting quantitative findings in structured tables and outlining key experimental methodologies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in RA.

Core Mechanism of Action: Btk Inhibition

This compound is a selective and orally active inhibitor of Bruton's tyrosine kinase (Btk), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] In the context of rheumatoid arthritis, B-cells play a central role through the production of autoantibodies and pro-inflammatory cytokines. Btk is essential for B-cell development, differentiation, and activation. By inhibiting Btk, this compound effectively blocks the BCR signaling cascade, leading to a reduction in B-cell mediated inflammation.

Furthermore, Btk is also involved in the signaling of other immune cells implicated in RA pathogenesis, including mast cells and monocytes. This compound has been shown to inhibit Fc receptor-mediated signaling in these cells, further contributing to its anti-inflammatory effects.

B-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of Btk in the B-cell receptor signaling pathway and the point of inhibition by this compound. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of downstream effectors like PLCγ2 and ultimately the transcription factor NF-κB, which promotes inflammation and B-cell survival. This compound directly inhibits the kinase activity of Btk, thus halting this pro-inflammatory cascade.

Quantitative In Vitro Efficacy

This compound has demonstrated potent inhibitory activity in a range of in vitro assays, targeting key cellular drivers of rheumatoid arthritis. The following table summarizes the key quantitative data.

| Assay Type | Target Cell/Enzyme | Measured Effect | IC50 Value | Reference |

| Enzymatic Assay | Bruton's tyrosine kinase (Btk) | Inhibition of kinase activity | 4.0 nM | [1] |

| Mast Cell Degranulation | Human Mast Cells | Inhibition of Fcε receptor cross-linking-induced degranulation | 2.9 nM | [1] |

| TNFα Production | Human Monocytes | Inhibition of Fcγ receptor engagement-mediated TNFα production | 7.0 nM | [1] |

| B-Cell Activation | Human Whole Blood (B-cells) | Inhibition of B-cell antigen receptor-induced CD69 expression | 21.0 nM | [1] |

Preclinical In Vivo Efficacy in Rheumatoid Arthritis Models

This compound has shown significant anti-inflammatory and bone-protective effects in established rodent models of rheumatoid arthritis.

| Animal Model | Key Findings | Reference |

| Mouse Collagen-Induced Arthritis (CIA) | - Robust anti-inflammatory and bone-protective effects. - Dose-dependent inhibition of anti-type II collagen antibody production. | [2] |

| Rat Adjuvant-Induced Arthritis (AIA) | - Inhibition of both joint and systemic inflammation. - Reduction in paw swelling and inflammatory markers in the blood. - Efficacy observed both as a monotherapy and in combination with methotrexate. | [2] |

While specific quantitative data on paw swelling scores and inflammatory marker levels from these studies are not publicly available, the qualitative descriptions indicate a strong therapeutic potential.

Clinical Trial Data

A Phase II clinical trial has been completed for an investigational drug with the identifier ASP015K, also known as peficitinib. The trial identifier NCT01565655 suggests a link to the this compound development program. The results from a Phase III study of peficitinib in patients with RA who had an inadequate response to conventional DMARDs are presented below.

| Clinical Endpoint (ACR Score) | Peficitinib 100 mg (n=169) | Peficitinib 150 mg (n=170) | Placebo (n=168) | Reference |

| ACR20 at Week 12 | 57.7% | 74.5% | 30.7% | [3] |

| ACR50 at Week 12 | 33.1% | 45.6% | 11.9% | [3] |

| ACR70 at Week 12 | 14.2% | 22.5% | 4.8% | [3] |

These results demonstrate a statistically significant and dose-dependent improvement in the signs and symptoms of rheumatoid arthritis for patients treated with peficitinib compared to placebo.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays

A standard kinase assay is utilized to determine the direct inhibitory effect of this compound on Btk activity.

Protocol Outline:

-

Recombinant human Btk enzyme is incubated with a specific substrate and ATP in a reaction buffer.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The amount of phosphorylated substrate (or ADP produced) is quantified using a suitable detection method, such as the ADP-Glo™ Kinase Assay.

-

The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

This assay measures the ability of this compound to inhibit the release of inflammatory mediators from mast cells.

Protocol Outline:

-

Human mast cells are sensitized with IgE.

-

The sensitized cells are pre-incubated with varying concentrations of this compound.

-

Degranulation is induced by cross-linking the Fcε receptors with an anti-IgE antibody.

-

The release of β-hexosaminidase, a marker of degranulation, into the supernatant is measured using a colorimetric substrate.

-

The IC50 value is determined by the concentration of this compound that causes a 50% reduction in β-hexosaminidase release.

This assay assesses the effect of this compound on the production of the pro-inflammatory cytokine TNFα by monocytes.

Protocol Outline:

-

Human monocytes are isolated from peripheral blood.

-

The cells are pre-treated with different concentrations of this compound.

-

TNFα production is stimulated by engaging Fcγ receptors, for example, with immune complexes.

-

The concentration of TNFα in the cell culture supernatant is measured by ELISA.

-

The IC50 value is calculated as the concentration of this compound that inhibits 50% of TNFα production.

This assay evaluates the inhibitory effect of this compound on B-cell activation in a more physiologically relevant whole blood environment.

Protocol Outline:

-

Heparinized human whole blood is incubated with various concentrations of this compound.

-

B-cell activation is induced by stimulating the B-cell receptor with an anti-IgM antibody.

-

After an incubation period, red blood cells are lysed.

-

The expression of the early activation marker CD69 on the surface of B-cells (identified by a B-cell specific marker like CD19 or CD20) is analyzed by flow cytometry.

-

The IC50 value is the concentration of this compound that reduces the percentage of CD69-positive B-cells by 50%.

In Vivo Rheumatoid Arthritis Models

The CIA model is a widely used preclinical model that mimics many aspects of human RA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of NF-κB in B cell receptor signaling through Bruton's tyrosine kinase-dependent phosphorylation of IκB-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Inhibition of Mast Cell Degranulation by RN486: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cells are critical effector cells in allergic and inflammatory responses, primarily through the IgE-mediated activation of the high-affinity IgE receptor (FcεRI). Upon cross-linking by allergens, FcεRI initiates a complex signaling cascade culminating in the degranulation and release of potent inflammatory mediators such as histamine and cytokines. A key molecular player in this pathway is Bruton's tyrosine kinase (Btk). This technical guide provides an in-depth analysis of RN486, a selective Btk inhibitor, and its profound effect on mast cell degranulation. We will explore the quantitative data supporting its inhibitory capacity, detail the experimental protocols for assessing its activity, and visualize the underlying signaling pathways.

Introduction to this compound and its Target: Bruton's Tyrosine Kinase

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for the signaling pathways in various hematopoietic cells, including mast cells.[1] Btk is a critical component of the FcεRI signaling cascade, which is initiated upon the cross-linking of IgE bound to its receptor on the mast cell surface.[2][3][4][5] This activation leads to a series of intracellular events, including the phosphorylation of numerous signaling proteins, a sustained increase in intracellular calcium levels, and ultimately, the degranulation of the mast cell and the release of pro-inflammatory mediators.[5][6] By targeting Btk, this compound effectively interrupts this signaling cascade, thereby preventing mast cell activation and the subsequent inflammatory response.[7][8]

Quantitative Analysis of this compound-Mediated Inhibition of Mast Cell Degranulation

The efficacy of this compound in preventing mast cell degranulation has been quantified through in vitro cellular assays. A key parameter for evaluating the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

| Compound | Target | Assay | Cell Type | IC50 (nM) | Reference |

| This compound | Bruton's tyrosine kinase (Btk) | FcεRI cross-linking-induced degranulation | Mast Cells | 2.9 | [1] |

This low nanomolar IC50 value highlights the potent ability of this compound to block the signaling pathway leading to mast cell degranulation.

Experimental Protocol: Determination of this compound IC50 on Mast Cell Degranulation

The following protocol outlines a standard method for determining the IC50 of this compound on mast cell degranulation, utilizing the measurement of β-hexosaminidase release, a well-established marker for mast cell degranulation.

Materials and Reagents

-

Rat Basophilic Leukemia (RBL-2H3) cells (or other suitable mast cell line)

-

Cell culture medium (e.g., MEM with 10% FBS, penicillin, and streptomycin)

-

Anti-DNP IgE

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

This compound

-

Tyrode's buffer (or Siraganian buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Triton X-100

-

Stop solution (e.g., 0.1 M carbonate-bicarbonate buffer, pH 10.0)

-

96-well plates

-

Microplate reader

Experimental Procedure

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in appropriate medium to 80-90% confluency.

-

Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours at 37°C.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of this compound in Tyrode's buffer.

-

Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

-

Add the different concentrations of this compound to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

-

Mast Cell Activation:

-

Stimulate the cells by adding DNP-HSA (e.g., 100 ng/mL) to all wells except for the blank (unstimulated cells) and incubate for 30-60 minutes at 37°C.

-

-

Measurement of β-Hexosaminidase Release:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant from each well and transfer it to a new 96-well plate.

-

To determine the total β-hexosaminidase content, lyse the cells remaining in the original plate by adding Triton X-100 (e.g., 0.1%) in Tyrode's buffer.

-

Add the pNAG substrate solution to both the supernatant and the cell lysate plates.

-

Incubate the plates at 37°C for 1-2 hours.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition using the following formula:

-

% Release = (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100

-

-

Plot the percentage of inhibition (relative to the positive control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflow

FcεRI Signaling Pathway and the Role of this compound

The following diagram illustrates the key steps in the FcεRI signaling cascade in mast cells and highlights the point of intervention for this compound.

Caption: FcεRI signaling cascade in mast cells and the inhibitory action of this compound.

Experimental Workflow for Mast Cell Degranulation Assay

The following diagram outlines the general workflow for conducting a mast cell degranulation assay to assess the effect of an inhibitor like this compound.

Caption: Workflow for a mast cell degranulation assay with an inhibitor.

Conclusion

This compound demonstrates potent, low-nanomolar inhibition of IgE-mediated mast cell degranulation by selectively targeting Bruton's tyrosine kinase. This makes it a valuable tool for researchers studying mast cell biology and a promising therapeutic candidate for the treatment of allergic and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this field. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of Bruton's Tyrosine Kinase in FcεRI-dependent Mast Cell Degranulation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BTK signaling-a crucial link in the pathophysiology of chronic spontaneous urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions of Bruton's tyrosine kinase in mast and B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis [jci.org]

- 8. jddonline.com [jddonline.com]

The Impact of RN486 on Monocyte TNF-α Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Bruton's tyrosine kinase (Btk) inhibitor, RN486, and its impact on the production of tumor necrosis factor-alpha (TNF-α) by monocytes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and workflows.

Introduction

Monocytes are key cellular mediators in the inflammatory cascade, and their production of pro-inflammatory cytokines, such as TNF-α, is a critical component of the immune response. Dysregulation of this process is implicated in a variety of autoimmune and inflammatory diseases. Bruton's tyrosine kinase (Btk) has emerged as a crucial signaling molecule in various immune cells, including monocytes. This compound is a potent and selective inhibitor of Btk, and understanding its effect on monocyte TNF-α production is vital for the development of novel anti-inflammatory therapeutics. This guide will explore the mechanism of action of this compound in the context of monocyte activation and its potential as a modulator of inflammatory responses.

Quantitative Data on this compound Inhibition of TNF-α Production

The inhibitory effect of this compound on TNF-α production in human monocytes has been quantified in in vitro studies. The key data point is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the TNF-α production.

| Compound | Cell Type | Stimulus | Analyte | IC50 (nM) | Reference |

| This compound | Human Monocytes | Fcγ Receptor Engagement | TNF-α | 7.0 | Xu D, et al. J Pharmacol Exp Ther. 2012.[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the impact of this compound on monocyte TNF-α production.

Isolation and Culture of Human Monocytes

A standard method for isolating human monocytes from peripheral blood is through density gradient centrifugation followed by adherence or magnetic bead-based negative selection.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Protocol:

-

Dilute peripheral blood with an equal volume of phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs twice with PBS.

-

For monocyte enrichment, resuspend PBMCs in complete RPMI 1640 medium and incubate with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

-

Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.

-

Collect the enriched monocyte fraction.

-

Wash the monocytes and resuspend in complete RPMI 1640 medium.

-

Plate the cells at the desired density for subsequent experiments.

Fcγ Receptor-Mediated TNF-α Production Assay

This assay measures the ability of this compound to inhibit TNF-α production by monocytes stimulated through their Fcγ receptors.

Materials:

-

Isolated human monocytes

-

Human IgG

-

96-well tissue culture plates

-

This compound (in a suitable solvent, e.g., DMSO)

-

Human TNF-α ELISA kit

Protocol:

-

Coat the wells of a 96-well plate with human IgG (e.g., 10 µg/mL in PBS) overnight at 4°C to create an immune complex-like surface.

-

Wash the wells with PBS to remove unbound IgG.

-

Seed the isolated human monocytes into the IgG-coated wells at a concentration of, for example, 2 x 10^5 cells/well.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.

-